Biotin sulfoxide
Overview
Description
D-Biotin-d-sulfoxide , is a derivative of biotin. It arises when biotin is exposed to specific oxidizing agents, including ultraviolet light in the presence of oxygen . Biotin itself is a water-soluble B-vitamin (vitamin B7) essential for various metabolic processes.
Mechanism of Action
Target of Action
Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Mode of Action
It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that this compound interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.
Biochemical Pathways
Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, this compound is likely to affect these same pathways.
Result of Action
Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .
Action Environment
The action of this compound is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of this compound may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.
Preparation Methods
Synthetic Routes:: The synthesis of biotin sulfoxide involves the oxidation of biotin
Reaction Conditions:: The oxidation of biotin to form this compound typically occurs under mild conditions. Researchers have used various oxidants, such as hydrogen peroxide (H₂O₂) or ozone (O₃), to achieve this transformation.
Industrial Production:: this compound is not produced industrially on a large scale. Its significance lies more in research and biological contexts.
Chemical Reactions Analysis
Types of Reactions:: Biotin sulfoxide primarily undergoes oxidation reactions. These reactions involve the conversion of a sulfur atom in biotin to a sulfoxide group (S=O). Other reactions, such as reduction or substitution, are less common for this compound.
Common Reagents and Conditions::Oxidants: Hydrogen peroxide (H₂O₂), ozone (O₃), or other mild oxidizing agents.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products:: The major product of the oxidation process is this compound itself, where the sulfur atom in biotin is oxidized to a sulfoxide group.
Scientific Research Applications
Biotin sulfoxide finds applications in various scientific fields:
Biochemistry: Studying biotin metabolism and its role in enzyme function.
Medicine: Investigating its potential therapeutic effects, although it is less explored than biotin.
Industry: Limited industrial applications due to its research-oriented nature.
Comparison with Similar Compounds
While biotin sulfoxide is unique due to its sulfoxide group, it shares similarities with other biotin derivatives. Notable compounds include biotin itself (D-biotin) and biotin sulfone (oxidized further to a sulfone group, S=O₂).
Biological Activity
Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of this compound in various organisms, supported by relevant research findings and case studies.
Overview of this compound
This compound is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as this compound reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied this compound reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.
Enzymatic Activity of this compound Reductase
Enzyme Mechanism and Kinetics
This compound reductase catalyzes the reduction of this compound (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:
Substrate | K_m (µM) | K_i (µM) |
---|---|---|
BSO | 714 | 6100 |
NADPH | 65 | 900 |
The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .
Biological Significance
Oxidative Stress Response
In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .
Case Study: Virulence in Salmonella
Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .
Comparative Studies on Biological Activity
Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:
- Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .
- Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908774 | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-83-8, 10406-89-0 | |
Record name | Biotin sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Biotin-d-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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